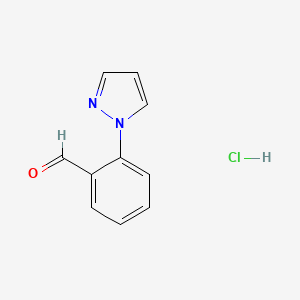![molecular formula C18H20ClN3O2 B2494069 2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide CAS No. 1222972-96-4](/img/structure/B2494069.png)
2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C19H22ClN3O2, and it is commonly abbreviated as CMPD101.
Mechanism of Action
The mechanism of action of CMPD101 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, CMPD101 has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of cell cycle progression. By inhibiting CDK4 activity, CMPD101 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPD101 are complex and varied, and depend on the specific context in which it is used. In cancer cells, CMPD101 has been shown to induce cell cycle arrest, apoptosis, and autophagy. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, CMPD101 has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMPD101 in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, CMPD101 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using CMPD101 in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound. In addition, CMPD101 can be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on CMPD101. One area of interest is the development of more potent and selective CDK4 inhibitors, which could have improved therapeutic efficacy and lower toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with CMPD101. Finally, there is also potential for the use of CMPD101 in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce toxicity.
Synthesis Methods
The synthesis of CMPD101 involves several steps, including the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-[(morpholin-4-yl)methyl]phenyl)methanamine, followed by the addition of N,N-dimethylformamide and 1,1'-carbonyldiimidazole. The resulting product is then purified by column chromatography to yield CMPD101.
Scientific Research Applications
CMPD101 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, CMPD101 has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and inflammatory disorders.
properties
IUPAC Name |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-11-14(5-6-20-17)18(23)21-12-15-3-1-2-4-16(15)13-22-7-9-24-10-8-22/h1-6,11H,7-10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJJNMEURPHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

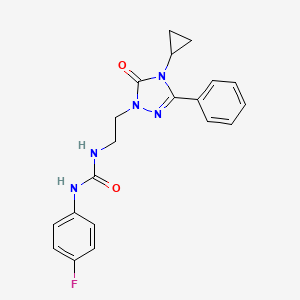
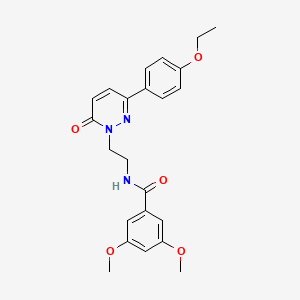

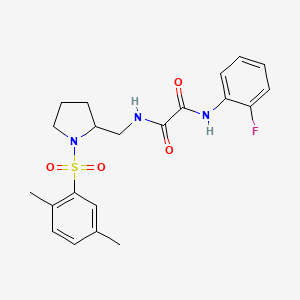
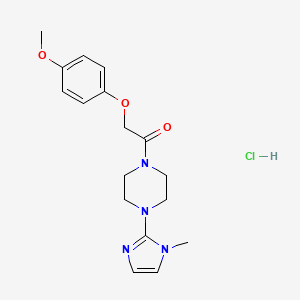
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)
